molecular formula C7H6BrF3N2 B12079500 1-Bromo-2,3-diamino-6-(trifluoromethyl)benzene CAS No. 1807208-33-8

1-Bromo-2,3-diamino-6-(trifluoromethyl)benzene

Cat. No.: B12079500
CAS No.: 1807208-33-8
M. Wt: 255.03 g/mol
InChI Key: JSJALZJBRUAOKB-UHFFFAOYSA-N
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Description

1-Bromo-2,3-diamino-6-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H6BrF3N2 It is a derivative of benzene, characterized by the presence of bromine, amino, and trifluoromethyl groups

Preparation Methods

The synthesis of 1-Bromo-2,3-diamino-6-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method includes the bromination of 2,3-diamino-6-(trifluoromethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in a solvent such as acetic acid or dichloromethane at a specific temperature to ensure selective bromination at the desired position.

Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities while maintaining high purity and yield.

Chemical Reactions Analysis

1-Bromo-2,3-diamino-6-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The amino groups can undergo oxidation to form nitro groups or reduction to form primary amines.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-2,3-diamino-6-(trifluoromethyl)benzene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2,3-diamino-6-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar compounds to 1-Bromo-2,3-diamino-6-(trifluoromethyl)benzene include:

  • 1-Bromo-2,3-diamino-4-(trifluoromethyl)benzene
  • 1-Bromo-2,3-diamino-5-(trifluoromethyl)benzene
  • 1-Bromo-2,3-diamino-6-(difluoromethyl)benzene

These compounds share similar structural features but differ in the position or number of trifluoromethyl groups

Properties

CAS No.

1807208-33-8

Molecular Formula

C7H6BrF3N2

Molecular Weight

255.03 g/mol

IUPAC Name

3-bromo-4-(trifluoromethyl)benzene-1,2-diamine

InChI

InChI=1S/C7H6BrF3N2/c8-5-3(7(9,10)11)1-2-4(12)6(5)13/h1-2H,12-13H2

InChI Key

JSJALZJBRUAOKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)Br)N)N

Origin of Product

United States

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